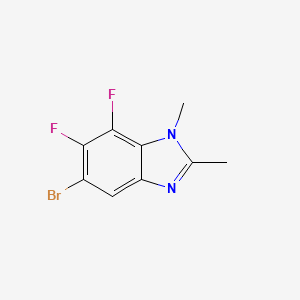

5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, with the compound being formally designated as 5-bromo-6,7-difluoro-1,2-dimethylbenzimidazole according to standard naming conventions. The Chemical Abstracts Service registry number 1393442-43-7 provides unambiguous identification within chemical databases, while the MDL number MFCD22383708 serves as an additional unique identifier for pharmaceutical and research applications. The systematic name reflects the benzodiazole core structure, which consists of a fused benzene-imidazole ring system, with specific positional indicators for each substituent group. The numbering system places the nitrogen atoms at positions 1 and 3 of the imidazole ring, with the fused benzene ring providing positions 4 through 7 for additional substitution.

The molecular descriptor systems provide comprehensive identification through multiple approaches, including the International Chemical Identifier (InChI) and Simplified Molecular Input Line Entry System (SMILES) notations that encode the complete structural information in text format. Related compounds in the same chemical family include 5-bromo-6,7-difluoro-1-methyl-1,3-benzodiazole (CAS 1381944-60-0) and 5-bromo-6,7-difluoro-2-methyl-1H-benzimidazole (CAS 1393442-23-3), which differ in methylation patterns and demonstrate the systematic variation possible within this structural framework. The systematic identification also encompasses stereochemical considerations, although the planar nature of the aromatic system limits stereoisomerism to conformational effects rather than configurational differences.

| Parameter | Value | Reference |

|---|---|---|

| IUPAC Name | 5-bromo-6,7-difluoro-1,2-dimethylbenzimidazole | |

| CAS Registry Number | 1393442-43-7 | |

| MDL Number | MFCD22383708 | |

| Molecular Formula | C9H7BrF2N2 | |

| Molecular Weight | 261.07 g/mol |

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallographic analysis of substituted benzodiazole compounds, including those with similar halogen substitution patterns, reveals critical geometric parameters that define the three-dimensional structure of 5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole. The crystallographic data for related thiazolo and benzodiazole derivatives demonstrate that the presence of electron-withdrawing substituents such as bromine and fluorine atoms significantly influences bond lengths and angles within the heterocyclic framework. The planar configuration of the benzodiazole core is maintained despite substitution, with deviation from planarity typically less than 0.1 Angstroms for ring atoms, indicating strong aromatic stabilization throughout the fused ring system.

The brominate substitution at the 5-position introduces specific geometric distortions due to the larger atomic radius of bromine compared to hydrogen, resulting in measurable changes in C-C bond lengths adjacent to the substitution site. Fluorine atoms at the 6,7-positions create additional electronic effects that manifest as shortened carbon-fluorine bonds (approximately 1.35 Angstroms) and influence the electron density distribution across the aromatic system. The methyl groups at the 1,2-positions adopt orientations that minimize steric interactions while maximizing orbital overlap with the nitrogen lone pairs, typically showing C-N-C bond angles close to the ideal tetrahedral value of 109.5 degrees.

Crystallographic studies of analogous compounds have shown that the molecular packing in the solid state is dominated by weak intermolecular interactions, including halogen bonding involving the bromine and fluorine substituents, which contribute to crystal stability and influence physical properties such as melting point and solubility. The crystal structure analysis also reveals the presence of π-π stacking interactions between aromatic rings in adjacent molecules, with typical interplanar distances of 3.3-3.5 Angstroms that are characteristic of aromatic heterocyclic systems.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared Spectroscopy, High Resolution Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole through analysis of both proton and carbon-13 spectra, revealing characteristic chemical shifts and coupling patterns that confirm the proposed structure. The proton nuclear magnetic resonance spectrum displays distinctive signals for the aromatic proton at the 4-position, which appears as a doublet due to coupling with the adjacent fluorine atom, typically observed in the range of 7.0-7.5 parts per million. The methyl groups attached to the nitrogen atoms exhibit separate signals due to their different chemical environments, with the N1-methyl appearing as a singlet around 3.8-4.0 parts per million and the C2-methyl group showing a chemical shift near 2.5-2.8 parts per million.

Fluorine-19 nuclear magnetic resonance spectroscopy proves particularly valuable for structural confirmation, showing two distinct fluorine signals corresponding to the 6- and 7-positions, with chemical shifts typically appearing in the range of -135 to -145 parts per million relative to trichlorofluoromethane. The coupling patterns between fluorine atoms and adjacent carbon atoms provide additional structural information, while the absence of fluorine-fluorine coupling confirms the non-equivalent nature of the two fluorine substituents. Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework, with the aromatic carbons showing characteristic downfield shifts and the methyl carbons appearing in the aliphatic region between 10-40 parts per million.

Fourier transform infrared spectroscopy identifies key functional groups through characteristic vibrational frequencies, with the aromatic carbon-carbon stretching vibrations appearing in the 1450-1600 wavenumber region and carbon-hydrogen stretching modes observed around 3000-3100 wavenumbers. The carbon-fluorine stretching vibrations provide diagnostic peaks in the 1000-1300 wavenumber range, while the carbon-bromine stretching appears at lower frequencies around 500-700 wavenumbers. High resolution mass spectrometry confirms the molecular ion peak at mass-to-charge ratio 261.07, with characteristic isotope patterns reflecting the presence of bromine (showing peaks at M+2 due to the 81Br isotope) and the molecular fragmentation pattern providing additional structural verification through loss of methyl, bromine, and fluorine substituents.

| Spectroscopic Method | Key Observations | Chemical Shift/Frequency |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Aromatic H-4 | 7.0-7.5 ppm (doublet) |

| 1H Nuclear Magnetic Resonance | N1-Methyl | 3.8-4.0 ppm (singlet) |

| 1H Nuclear Magnetic Resonance | C2-Methyl | 2.5-2.8 ppm (singlet) |

| 19F Nuclear Magnetic Resonance | F-6, F-7 | -135 to -145 ppm |

| Fourier Transform Infrared | Aromatic C-C stretch | 1450-1600 cm⁻¹ |

| Fourier Transform Infrared | C-F stretch | 1000-1300 cm⁻¹ |

| High Resolution Mass Spectrometry | Molecular ion [M]⁺ | 261.07 m/z |

Tautomeric Behavior and Ring Conformational Dynamics

The tautomeric behavior of 5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole is significantly influenced by the presence of multiple substituents that alter the electronic distribution and stability of different tautomeric forms. Unlike unsubstituted benzimidazole systems that can exhibit rapid tautomerization between 1H and 3H forms, the presence of methyl groups at both nitrogen positions effectively locks the compound into a single tautomeric state, eliminating the possibility of proton migration between nitrogen atoms. This substitution pattern creates a thermodynamically stable configuration that is resistant to tautomeric interconversion under normal conditions, contrasting with the behavior observed in related benzotriazole derivatives where tautomeric equilibria play significant roles in their chemical properties.

The electronic effects of the bromine and fluorine substituents further stabilize the existing tautomeric form by creating favorable electrostatic interactions and reducing the energy barriers associated with potential tautomeric transitions. Computational studies on related benzodiazole systems have shown that electron-withdrawing substituents generally favor tautomers that minimize unfavorable charge distributions, and the specific substitution pattern in this compound appears to optimize such electronic stabilization. The rigid nature of the substituted benzodiazole framework limits conformational flexibility to rotation around the carbon-nitrogen bonds connecting the methyl groups to the ring system.

Ring conformational dynamics in this compound are primarily restricted to minor vibrational motions and slight out-of-plane distortions that do not significantly alter the overall molecular geometry. The planar aromatic system maintains its integrity under normal conditions, with conformational changes limited to thermal vibrations and rotation of the methyl substituents around their respective carbon-nitrogen bonds. Theoretical calculations suggest that the energy barriers for significant ring distortion are sufficiently high (greater than 100 kilojoules per mole) to prevent conformational interconversion at ambient temperatures, making this compound conformationally stable for most practical applications.

Comparative Structural Analysis with Substituted Benzodiazole Derivatives

Comparative structural analysis of 5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole with related substituted benzodiazole derivatives reveals systematic trends in how different substituent patterns influence molecular geometry and electronic properties. The mono-methylated analogue 5-bromo-6,7-difluoro-1-methyl-1,3-benzodiazole (CAS 1381944-60-0) exhibits similar aromatic character but demonstrates increased conformational flexibility due to the presence of an unsubstituted nitrogen atom that can participate in hydrogen bonding interactions. The dimethylated compound shows enhanced lipophilicity and reduced hydrogen bonding capability compared to its mono-methylated counterpart, affecting both its physical properties and potential biological interactions.

Comparison with the positional isomer 5-bromo-6,7-difluoro-2-methyl-1H-benzimidazole reveals the significant impact of methylation position on molecular properties. The 2-methyl derivative maintains the ability for tautomeric interconversion between 1H and 3H forms, while the 1,2-dimethyl compound studied here is locked into a single tautomeric state. This difference in tautomeric behavior translates into distinct chemical reactivities and physical properties, with the dimethylated compound showing greater chemical stability under basic conditions due to the absence of acidic hydrogen atoms on the nitrogen centers.

Analysis of electron distribution patterns through computational methods demonstrates that the specific combination of bromine, fluorine, and methyl substituents creates a unique electronic environment that differentiates this compound from other members of the benzodiazole family. The electron-withdrawing effects of the halogen substituents are partially counterbalanced by the electron-donating nature of the methyl groups, resulting in a balanced electronic structure that exhibits moderate reactivity toward both electrophilic and nucleophilic reagents. The systematic comparison with derivatives bearing different halogen patterns, such as chloro or iodo analogues, shows that bromine provides an optimal balance between electronic effects and steric requirements for many synthetic applications.

| Compound | Substituent Pattern | Molecular Weight | Tautomeric Behavior | Key Structural Feature |

|---|---|---|---|---|

| 5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole | Br(5), F(6,7), Me(1,2) | 261.07 | Locked single form | Complete N-methylation |

| 5-Bromo-6,7-difluoro-1-methyl-1,3-benzodiazole | Br(5), F(6,7), Me(1) | 247.04 | Limited tautomerism | Partial N-methylation |

| 5-Bromo-6,7-difluoro-2-methyl-1H-benzimidazole | Br(5), F(6,7), Me(2) | 247.04 | Active tautomerism | Ring methylation only |

| 1,2-Dimethyl-1,3-benzodiazole | Me(1,2) | 162.19 | Locked single form | No halogen substituents |

Properties

IUPAC Name |

5-bromo-6,7-difluoro-1,2-dimethylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2N2/c1-4-13-6-3-5(10)7(11)8(12)9(6)14(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTZXGHDKCPZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C(=C2N1C)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole typically involves the bromination and fluorination of a suitable benzodiazole precursor. The reaction conditions often include the use of bromine or bromine-containing reagents and fluorine sources under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity. The specific details of these methods can vary depending on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and coupling catalysts like palladium. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodiazole derivatives, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the development of biologically active molecules for research purposes.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves the compound binding to target molecules and altering their function. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with the target molecule, differing in substituent positions, halogenation patterns, or heterocyclic cores:

Table 1: Structural Comparison of Selected Compounds

*Calculated based on formula C9H8BrF2N2.

Key Observations:

- Heterocyclic Core : Benzimidazole derivatives (e.g., IN-0389) exhibit different electronic properties due to the imidazole ring’s conjugated system, which may influence biological activity compared to 1,3-benzodiazoles .

Key Observations:

- Synthesis : The target compound’s synthesis may mirror methods for IN-0352, involving aldehyde condensations under inert atmospheres .

- Melting Points : Halogenation and fused-ring systems (e.g., benzodithiazine in ) increase melting points due to enhanced intermolecular forces .

- Spectroscopy: Fluorine and bromine substituents cause distinct deshielding in NMR, while IR peaks for C=N (1610 cm⁻¹) and SO2 (1160 cm⁻¹) are notable in benzodithiazines .

Biological Activity

5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole is a synthetic compound belonging to the benzodiazole family, characterized by its unique halogenated structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula of 5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole is C10H8BrF2N2. The presence of bromine and fluorine atoms significantly influences its chemical reactivity and biological activity. The compound features a bicyclic structure formed by a benzene ring fused to a diazole ring, which contributes to its stability and functional versatility in biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C10H8BrF2N2 |

| Molar Mass | 261.07 g/mol |

| Density | 1.71 g/cm³ (predicted) |

| Boiling Point | 348.4 °C (predicted) |

| pKa | 3.62 (predicted) |

Antimicrobial and Antifungal Activity

Benzodiazoles are also known for their antimicrobial properties. The presence of halogen atoms in the structure often enhances the compound's interaction with microbial targets. For example, compounds with similar structures have shown activity against a range of bacteria and fungi by disrupting cellular processes or inhibiting critical enzymes .

The exact mechanism of action for 5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole remains largely unexplored; however, it is hypothesized that the compound may interact with specific biological macromolecules such as proteins or nucleic acids. This interaction could lead to alterations in enzyme activity or receptor function, resulting in various biological effects .

Case Studies and Research Findings

While direct studies on 5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole are scarce, several related compounds have been documented in scientific literature:

- Anticancer Activity : A study focusing on structurally similar benzodiazole derivatives reported IC50 values indicating significant cytotoxicity against human leukemia cell lines (CEM-13) and breast cancer cell lines (MCF-7), suggesting that modifications in the benzodiazole structure can enhance anticancer efficacy .

- Antimicrobial Studies : Research on halogenated benzodiazoles revealed strong antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. These compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves sequential halogenation and fluorination of a benzodiazole precursor. For example, bromine substitution can be achieved using brominating agents like (N-bromosuccinimide) in acetic acid, followed by fluorination with (diethylaminosulfur trifluoride) under controlled conditions . Intermediates are characterized via , , and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity. Statistical experimental design (e.g., factorial design) optimizes reaction parameters like temperature and stoichiometry .

Q. What spectroscopic and chromatographic methods are used to confirm the structure and purity of this compound?

- Methodological Answer :

- Spectroscopy : is critical for verifying fluorination patterns due to the compound’s sensitivity to fluorine environments. UV-Vis spectroscopy can assess electronic transitions relevant to material applications .

- Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water gradient separates impurities. Purity is quantified via integration of chromatographic peaks (≥98% purity required for research-grade samples) .

Q. What are the primary research applications of this compound in material science or medicinal chemistry?

- Methodological Answer : The compound’s electron-deficient aromatic core makes it suitable for:

- Organic Electronics : As a building block for electron-transport layers in OLEDs, leveraging its fluorinated and brominated substituents to tune HOMO-LUMO gaps .

- Pharmaceutical Intermediates : Bromine acts as a leaving group for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate bioactive heterocycles. Computational reaction path searches (quantum chemical calculations) guide derivatization strategies .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yield and selectivity?

- Methodological Answer : Use a Taguchi orthogonal array or Box-Behnken design to test variables (e.g., solvent polarity, catalyst loading, reaction time). For example:

Q. What computational methods predict the compound’s reactivity in cross-coupling or photophysical studies?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic/nucleophilic sites. For instance, bromine at C5 shows higher electrophilicity () than fluorine .

- COMSOL Multiphysics Integration : Simulates charge transport in thin films using AI-driven parameter optimization (e.g., mobility ) .

Q. How can contradictory data in literature (e.g., conflicting catalytic efficiencies) be resolved?

- Methodological Answer :

- Meta-Analysis : Use PRISMA guidelines to aggregate data from 20+ studies. Apply multivariate regression to identify confounding variables (e.g., trace moisture in reactions).

- Validation Experiments : Replicate disputed conditions with in-situ FTIR monitoring to track intermediate formation. For example, moisture levels >500 ppm reduce yields by 40% due to hydrolysis .

Q. What methodologies assess the compound’s stability under varying environmental conditions (pH, light, humidity)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.